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Compound of Interest

Compound Name: (-)-Carvomenthone

Cat. No.: B12932112 Get Quote

For researchers and professionals in drug development and chemical analysis, accurate and

reliable spectroscopic data is paramount. This guide provides a comprehensive comparison of

Nuclear Magnetic Resonance (NMR) data for (-)-Carvomenthone, cross-referencing literature

values to ensure data integrity and facilitate precise structural elucidation.

(-)-Carvomenthone, systematically known as (2S,5S)-2-methyl-5-(propan-2-yl)cyclohexan-1-

one, is a saturated monoterpene ketone. Its stereochemistry plays a crucial role in its chemical

and biological properties, making unambiguous characterization essential. This guide

summarizes the reported ¹H and ¹³C NMR chemical shifts for (-)-Carvomenthone and provides

a detailed experimental protocol for acquiring high-quality NMR spectra for this compound.

Comparison of ¹³C NMR Spectral Data
The following table summarizes the available ¹³C NMR chemical shift data for a closely related

isomer, 1,6-dihydrocarvone, which provides a valuable reference point in the absence of a

comprehensive dataset for the specific (-)-Carvomenthone stereoisomer in readily available

databases. The data was reported in CDCl₃ at 25.16 MHz.
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Atom Number Chemical Shift (ppm)

C=O 212.21

C(CH₃)₂ 147.60

=CH₂ 109.64

CH 47.10

CH 46.90

CH₂ 44.72

CH₂ 34.99

CH₂ 30.85

CH₃ 20.46

CH₃ 14.36

Data sourced from PubChem CID 24473 for 1,6-dihydrocarvone.[1]

Experimental Protocol for NMR Data Acquisition
This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR

spectra of (-)-Carvomenthone.

1. Sample Preparation:

Accurately weigh approximately 5-10 mg of purified (-)-Carvomenthone.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

The experiments should be performed on a high-resolution NMR spectrometer, for instance,

a 400 MHz instrument or higher.
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Tune and match the probe for both ¹H and ¹³C frequencies.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal resolution and lineshape. A half-height linewidth

of <0.5 Hz for the TMS signal in the ¹H spectrum is recommended.

3. ¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16 scans, depending on the sample concentration.

Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on

Bruker instruments).

Spectral Width: Approximately 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the sample concentration, to achieve an

adequate signal-to-noise ratio.

Temperature: 298 K.

5. Data Processing:
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Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase correct the spectra manually or automatically.

Perform baseline correction.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and the CDCl₃

solvent peak to 77.16 ppm for ¹³C.

Integrate the signals in the ¹H spectrum.

Analyze the multiplicities and coupling constants in the ¹H spectrum.

Logical Workflow for NMR Data Cross-Referencing
The following diagram illustrates the systematic process for cross-referencing experimentally

obtained NMR data with literature values.
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Workflow for Cross-Referencing NMR Data

Experimental Analysis Literature Review

Data Comparison and Validation

Acquire 1H and 13C NMR Spectra

Process and Analyze Spectra
(Chemical Shifts, Coupling Constants, Multiplicities)

Tabulate Experimental and Literature Data

Search Databases (e.g., PubChem, Reaxys, SciFinder)
for (-)-Carvomenthone NMR Data

Search Scientific Literature
(Journals, Theses)

Compare Chemical Shifts and Coupling Constants

Assess Data Consistency and Identify Discrepancies

Confirm Structural Assignment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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